molecular formula C21H19N3O5 B607557 Fruquintinib CAS No. 1194506-26-7

Fruquintinib

カタログ番号 B607557
CAS番号: 1194506-26-7
分子量: 393.3927
InChIキー: BALLNEJQLSTPIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fruquintinib is a novel small-molecule anti-VEGFR that targets VEGFR-1,-2, and -3 to inhibit angiogenesis . It is used to treat colorectal cancer (cancer of the colon or rectum) that has spread throughout the body in patients who have received other cancer treatments .


Synthesis Analysis

The synthesis of Fruquintinib involves several steps, including hydrolysis, intramolecular Perkin reaction cyclization, and amide formation . The process has been optimized for better yield and environmental safety .


Molecular Structure Analysis

Fruquintinib is a small molecule with a molecular weight of 393.399 g/mol . It has a complex structure with multiple functional groups, including a quinazoline ring and a benzofuran ring .


Chemical Reactions Analysis

Fruquintinib is a potent and highly selective inhibitor of VEGFR family kinases . It inhibits the phosphorylation of VEGFR2 and VEGFR3 . It also suppresses VEGF-mediated endothelial cell proliferation and tubular formation .


Physical And Chemical Properties Analysis

Fruquintinib has several physical and chemical properties that make it a suitable drug candidate. These include its molecular weight, number of heavy atoms, number of aromatic heavy atoms, fraction of sp3 C-atoms, number of H-bond acceptors, number of H-bond donors, total polar surface area, molar refractivity, and molecular volume .

科学的研究の応用

  • Treatment of Metastatic Colorectal Cancer : Fruquintinib received its first global approval in China in 2018 for treating metastatic CRC in patients who had failed at least two prior systemic anti-neoplastic therapies. It is an orally available, potent, and highly selective small molecule inhibitor of VEGFR-1, -2, and -3. Ongoing phase III clinical development is underway for its use in advanced non-small cell lung cancer (NSCLC) and advanced gastric cancer (Shirley, 2018).

  • Clinical Application in Colorectal Cancer : Clinical studies have highlighted fruquintinib's advantages, including low off-target toxicity, good drug tolerance, and strong effect. It is approved for patients with metastatic CRC (RAS wild type) who have previously received fluorouracil, oxaliplatin, and irinotecan-based chemotherapy, and who are not suitable for anti-VEGF and anti-EGFR therapy. Its combination with other targeted therapy drugs might be an effective option for CRC treatment due to drug resistance during long-term therapy (Chen & Jiang, 2019).

  • Pharmacokinetics and Tolerability : A study investigating the effect of a high-fat meal on the pharmacokinetic profile of a fruquintinib capsule in healthy Chinese subjects revealed that its overall bioavailability was not affected by the consumption of a high-fat, high-calorie meal. However, such a meal prior to dosing prolonged the Tmax, indicating that the fruquintinib capsule can be administered with or without food (Qian et al., 2019).

  • Safety and Efficacy in Advanced Solid Tumors : A phase I study in Chinese patients with advanced solid tumors showed that fruquintinib has an acceptable safety profile and preliminary evidence of anti-tumor activity. The study determined the recommended dose for either continuous regimen or a 3-week-on/1-week-off regimen (Cao et al., 2016).

  • Use in Advanced Bone and Soft Tissue Sarcoma : Fruquintinib, alone or in combination with immunotherapy or chemotherapy, showed favorable efficacy and safety as an optional treatment for patients with advanced bone and soft tissue sarcoma who failed multi-line therapies (Ding et al., 2022).

Safety And Hazards

Fruquintinib has been found to be a safe and effective treatment for patients with metastatic colorectal cancer . The most common adverse reactions include hypertension, palmar-plantar erythrodysesthesia, proteinuria, dysphonia, abdominal pain, diarrhea, and asthenia .

特性

IUPAC Name

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLNEJQLSTPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fruquintinib

CAS RN

1194506-26-7
Record name Fruquintinib [USAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fruquintinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11679
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FRUQUINTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equiv.) in 2 ml CH3CN were added 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (1 equiv.) and K2CO3 (1.5 equiv.). The mixture was refluxed under stirring for 10 hr. After the solvent was evaporated, the residue was washed with water, dried over MgSO4, filtered, concentrated, and purified by column chromatography to give the title compound in a yield of 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
85%

Citations

For This Compound
1,040
Citations
M Shirley - Drugs, 2018 - Springer
… Fruquintinib is in ongoing phase III clinical development for use … in the development of fruquintinib leading to this first … of fruquintinib against a panel of 253 kinases, fruquintinib inhibited …
Number of citations: 50 link.springer.com
Y Zhang, JY Zou, Z Wang, Y Wang - Cancer Management and …, 2019 - Taylor & Francis
… Based on the data from this trial, fruquintinib was approved by the China … of fruquintinib in mCRC will be discussed in this article. In addition, to better understand the role of fruquintinib …
Number of citations: 29 www.tandfonline.com
Z Jing, Z Rui, Z Binglan - Journal of Cancer Research and Clinical …, 2019 - Springer
… fruquintinib have shown to be superior to placebo in mCRC. However, no direct clinical comparison of regorafenib and fruquintinib … the efficacy and safety of regorafenib and fruquintinib. …
Number of citations: 14 link.springer.com
J Li, S Qin, RH Xu, L Shen, J Xu, Y Bai, L Yang, Y Deng… - Jama, 2018 - jamanetwork.com
… Median overall survival was significantly prolonged with fruquintinib compared with placebo … Median progression-free survival was also significantly increased with fruquintinib (3.7 …
Number of citations: 232 jamanetwork.com
Q Sun, J Zhou, Z Zhang, M Guo, J Liang… - Cancer biology & …, 2014 - Taylor & Francis
… Fruquintinib (HMPL-013) is a small molecule inhibitor with … daily oral administration fruquintinib achieved complete VEGFR2 … In this article, the preclinical data for fruquintinib will be …
Number of citations: 90 www.tandfonline.com
Z Chen, L Jiang - Expert Review of Clinical Pharmacology, 2019 - Taylor & Francis
… efficacy, and safety of fruquintinib are introduced in detail. The … Expert commentary: Fruquintinib was approved for patients … As a novel, therapeutic approach to CRC, Fruquintinib could …
Number of citations: 22 www.tandfonline.com
RH Xu, J Li, Y Bai, J Xu, T Liu, L Shen, L Wang… - Journal of Hematology & …, 2017 - Springer
… In the phase Ib study, 42 patients took fruquintinib 5 mg for 3 weeks on/1 week off. The … (47 to fruquintinib, 24 to placebo). PFS was significantly improved with fruquintinib plus BSC (4.73 …
Number of citations: 52 link.springer.com
S Lu, G Chen, Y Sun, S Sun, J Chang, Y Yao, Z Chen… - Lung Cancer, 2020 - Elsevier
… in fruquintinib-treated patients (21.0 %). Post hoc analysis revealed that fruquintinib prolonged the … Patients receiving fruquintinib also reported improvements in quality of life for most …
Number of citations: 12 www.sciencedirect.com
S Lu, J Chang, X Liu, J Shi, Y Lu, W Li… - Journal of Clinical …, 2018 - researchgate.net
… Fruquintinib is a highly selective inhibitor of VEGFR-1, -2 and -3 kinases.In a phase I study, fruquintinib … In this phase II study, the efficacy and safety of single-agent fruquintinib were …
Number of citations: 27 www.researchgate.net
A Dasari, S Lonardi, R Garcia-Carbonero, E Elez… - The Lancet, 2023 - thelancet.com
Background There is a paucity of effective systemic therapy options for patients with advanced, chemotherapy-refractory colorectal cancer. We aimed to evaluate the efficacy and safety …
Number of citations: 8 www.thelancet.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。